molecular formula C9H11NO3S B6200459 ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate CAS No. 2104547-75-1

ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate

Cat. No.: B6200459
CAS No.: 2104547-75-1
M. Wt: 213.3
InChI Key:
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Description

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the thiazole ring in the structure of this compound imparts unique chemical properties that make it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 4-ethyl-2-aminothiazole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of automated systems and advanced analytical techniques ensures consistent quality and high efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the thiazole ring.

Scientific Research Applications

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes, owing to its versatile chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-(4-ethyl-1,3-thiazol-2-yl)-2-oxoacetate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-(4-methyl-1,3-thiazol-2-yl)-2-oxoacetate
  • Ethyl 2-(4-phenyl-1,3-thiazol-2-yl)-2-oxoacetate
  • Ethyl 2-(4-chloro-1,3-thiazol-2-yl)-2-oxoacetate

These compounds share similar chemical structures but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly impact the chemical properties, reactivity, and biological activities of these compounds. This compound is unique due to the presence of the ethyl group, which can influence its solubility, stability, and interactions with other molecules.

Properties

CAS No.

2104547-75-1

Molecular Formula

C9H11NO3S

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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